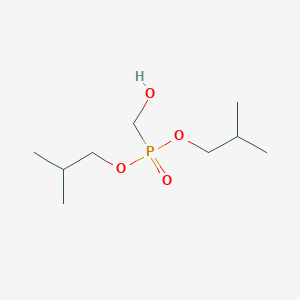
Bis(2-methylpropoxy)phosphorylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylpropoxy)phosphorylmethanol is an organophosphorus compound with the molecular formula C9H21O4P It is characterized by the presence of a phosphonate group and two 2-methylpropoxy groups attached to a central phosphorylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropoxy)phosphorylmethanol typically involves the reaction of phosphorus oxychloride with 2-methylpropanol in the presence of a catalyst. The reaction conditions include maintaining a specific temperature range and controlling the molar ratios of the reactants . The process involves several steps, including the addition of reactants, stirring, and removal of by-products such as hydrogen chloride gas.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and equipment to ensure efficiency and safety. The reaction is typically carried out in large reaction vessels with precise control over temperature, pressure, and reactant flow rates .
化学反应分析
Types of Reactions
Bis(2-methylpropoxy)phosphorylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The 2-methylpropoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various phosphonic acid esters, phosphine oxides, and substituted phosphorylmethanol derivatives.
科学研究应用
Bis(2-methylpropoxy)phosphorylmethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of bis(2-methylpropoxy)phosphorylmethanol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions and other nucleophilic sites, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to bis(2-methylpropoxy)phosphorylmethanol include:
- Bis(2-ethylhexyl)phosphate
- Bis(2-chloroethyl)phosphonate
- Bis(2-methoxyethyl)phosphorylmethanol
Uniqueness
This compound is unique due to its specific combination of 2-methylpropoxy groups and a phosphorylmethanol core. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
41304-46-5 |
|---|---|
分子式 |
C9H21O4P |
分子量 |
224.23 g/mol |
IUPAC 名称 |
bis(2-methylpropoxy)phosphorylmethanol |
InChI |
InChI=1S/C9H21O4P/c1-8(2)5-12-14(11,7-10)13-6-9(3)4/h8-10H,5-7H2,1-4H3 |
InChI 键 |
XPRBYYPEKCAWJL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COP(=O)(CO)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




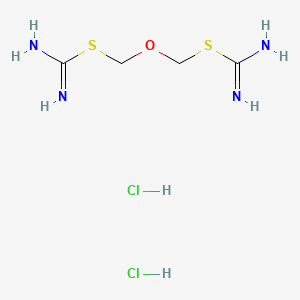
![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
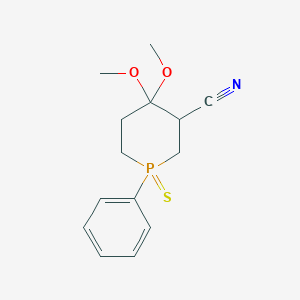


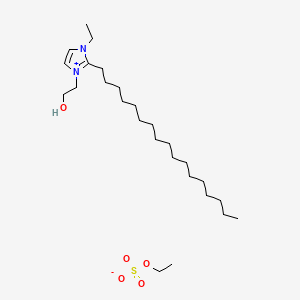
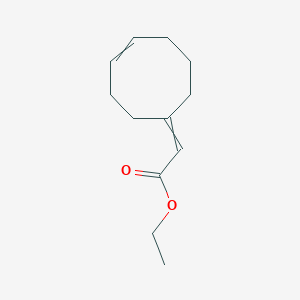
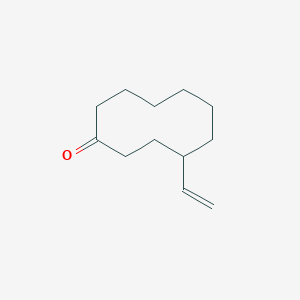
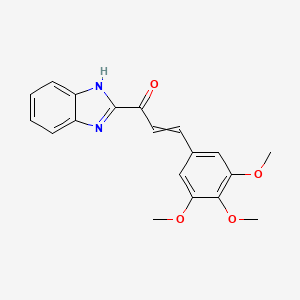

![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

